beta-Cubebene beta-Cubebene Beta-Cubebene, also known as B-cubebene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Beta-Cubebene is considered to be a practically insoluble (in water) and relatively neutral molecule. Beta-Cubebene has been primarily detected in saliva. Within the cell, Beta-cubebene is primarily located in the membrane (predicted from logP) and cytoplasm. Beta-Cubebene is a citrus and fruity tasting compound that can be found in a number of food items such as lemon balm, common oregano, spearmint, and sweet basil. This makes Beta-cubebene a potential biomarker for the consumption of these food products.
Beta-cubebene is a tricyclic sesquiterpene, a constituent of the leaf oil cubebene obtained from a variety of species of flowering plant. It has a role as a plant metabolite. It is a sesquiterpene and a carbotricyclic compound.
Brand Name: Vulcanchem
CAS No.: 13744-15-5
VCID: VC21080970
InChI: InChI=1S/C15H24/c1-9(2)12-6-5-11(4)15-8-7-10(3)13(15)14(12)15/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13-,14-,15+/m1/s1
SMILES: CC1CCC(C2C13C2C(=C)CC3)C(C)C
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

beta-Cubebene

CAS No.: 13744-15-5

Cat. No.: VC21080970

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

beta-Cubebene - 13744-15-5

Specification

CAS No. 13744-15-5
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name (1R,5S,6R,7S,10R)-10-methyl-4-methylidene-7-propan-2-yltricyclo[4.4.0.01,5]decane
Standard InChI InChI=1S/C15H24/c1-9(2)12-6-5-11(4)15-8-7-10(3)13(15)14(12)15/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13-,14-,15+/m1/s1
Standard InChI Key FSRZGYRCMPZNJF-KHMAMNHCSA-N
Isomeric SMILES C[C@@H]1CC[C@H]([C@H]2[C@]13[C@@H]2C(=C)CC3)C(C)C
SMILES CC1CCC(C2C13C2C(=C)CC3)C(C)C
Canonical SMILES CC1CCC(C2C13C2C(=C)CC3)C(C)C

Introduction

Chemical Structure and Properties

Structural Characteristics

Beta-Cubebene has the molecular formula C₁₅H₂₄ and is characterized by its unique tricyclic structure with specific stereochemistry . Its IUPAC name is (1R,5S,6R,7S,10R)-10-methyl-4-methylidene-7-propan-2-yltricyclo[4.4.0.0¹,⁵]decane, highlighting the five stereogenic centers that define its three-dimensional arrangement . This specific stereochemical configuration distinguishes it from related isomers such as alpha-Cubebene.

Physical and Chemical Properties

The physical and chemical properties of beta-Cubebene contribute to its behavior in biological systems and its functionality in industrial applications.

PropertyValue
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
Exact Mass204.187800766 g/mol
CAS Registry Number13744-15-5
Topological Polar Surface Area (TPSA)0.00 Ų
XlogP4.70
Atomic LogP (AlogP)4.27
H-Bond Acceptor0
H-Bond Donor0
Rotatable Bonds1

Table 1: Physical and chemical properties of beta-Cubebene

Spectroscopic data for synthetic beta-Cubebene includes ultraviolet absorption at λ^max^ 209 nm (ε=9,850), infrared bands at 6.09 and 11.63 μ, and characteristic NMR signals including unresolved multiplets at τ 5.28 and 5.47 (=CH₂) and doublets at τ 9.04, 9.06, and 9.10 (J = 6.5 Hz, three secondary methyls) .

Natural Sources and Distribution

Plant Sources

Beta-Cubebene occurs naturally in various plant species across different botanical families. Its distribution is widespread, though concentration levels vary significantly depending on the plant species, geographical location, and extraction methods.

Plant SpeciesPlant Part/Extract TypeRelative Abundance (%)Reference
Piper cubebaEssential oil18.3
Piper cubebaOleoresin12.3
Piper cubebaEthanol extract2.07
Piper cubebaDichloromethane extractNot detected
Magnolia grandifloraNot specifiedNot specified
Juniperus phoenicea (Tunisian)Hexane extract9.7
Juniperus phoenicea (Egyptian)Various extractsNot detected

Table 2: Natural occurrence of beta-Cubebene in plant sources

Biosynthesis of Beta-Cubebene

Biosynthetic Pathway

The biosynthesis of beta-Cubebene follows the general terpene biosynthetic pathway typical of sesquiterpene formation in plants. According to the MetaCyc pathway database, beta-Cubebene synthesis begins with farnesyl pyrophosphate (FPP), a universal precursor for sesquiterpenes .

The key reaction in beta-Cubebene biosynthesis is catalyzed by beta-Cubebene synthase (EC 4.2.3.128), which converts (2E,6E)-farnesyl diphosphate to beta-Cubebene with the release of diphosphate . This enzymatic reaction is represented as:

(2E,6E)-farnesyl diphosphate → beta-Cubebene + diphosphate

Enzymatic Mechanisms

Research on the biosynthetic pathways for sesquiterpene hydrocarbons in plants has revealed that the formation of tricyclic compounds like beta-Cubebene potentially involves intermediates such as germacrene D . A study published in the Beilstein Journal of Organic Chemistry demonstrated that alpha-cubebene, beta-cubebene, and several other sesquiterpenes are biosynthesized via (S)-(-)-germacrene D in the legume Medicago truncatula .

The biosynthetic route may proceed through different intermediates:

  • Directly via farnesyl pyrophosphate (FPP)

  • Via (S)-nerolidyl pyrophosphate (NPP)

  • Via (R)-nerolidyl pyrophosphate (NPP)

Taxonomic Distribution of Biosynthetic Capability

Beta-Cubebene biosynthesis has been documented in various plant taxa, with Magnolia being one of the well-studied genera possessing this biosynthetic capability . The enzyme beta-Cubebene synthase has been isolated from both plants and fungi, including Coprinus cinereus .

Studies suggest that the structural diversity of terpenes in genera like Magnolia may result from the diversity of terpene synthase (TPS) genes, which evolved either through the loss of introns from ancestor TPS genes or by gain of introns in progenitor TPS genes .

Biological Activities

Antioxidant Properties

One of the most significant biological activities attributed to beta-Cubebene is its antioxidant capacity. Studies have shown that beta-Cubebene possesses considerable antioxidant properties, which may contribute to its role in plant defense mechanisms and potential therapeutic applications.

Pharmacokinetic Profile

The predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of beta-Cubebene provide insight into its potential pharmacological behavior.

ParameterValueProbability (%)
Human Intestinal AbsorptionPositive99.18
Caco-2 PermeabilityPositive83.02
Blood-Brain Barrier PenetrationPositive92.50
Human Oral BioavailabilityPositive60.00
Subcellular LocalizationLysosomes70.73
OATP1B1 InhibitorPositive90.19
OATP1B3 InhibitorPositive89.64
OATP2B1 InhibitorNegative84.93
MATE1 InhibitorNegative92.00
OCT2 InhibitorNegative65.00
BSEP InhibitorNegative91.53
P-glycoprotein InhibitorNegative88.16

Table 3: Predicted ADMET properties of beta-Cubebene

These predictions suggest that beta-Cubebene has favorable pharmacokinetic properties, including high intestinal absorption (99.18% probability), good blood-brain barrier penetration (92.50% probability), and moderate oral bioavailability (60.00% probability) . The compound may inhibit certain transporters like OATP1B1 and OATP1B3 but shows low probability of inhibiting others such as MATE1 and BSEP.

Structural Comparison with Related Compounds

Comparison with Alpha-Cubebene

Alpha-Cubebene and beta-Cubebene are structural isomers that differ in the arrangement of methyl and isopropyl groups. This structural difference affects their physical properties, biological activities, and natural distribution. In Piper cubeba essential oil, beta-Cubebene (18.3%) is more abundant than alpha-Cubebene (4.1%) .

The structural relationship between these isomers has been studied through synthetic and analytical approaches. Piers et al. demonstrated that catalytic hydrogenation of synthetic beta-Cubebene produced a mixture of two dihydro derivatives in a ratio of 45:55, with the minor product being identical to dihydro alpha-Cubebene .

Comparison with Beta-Caryophyllene

Beta-Caryophyllene is another sesquiterpene commonly found in essential oils that shares some structural similarities with beta-Cubebene, though it has a different ring system. Unlike beta-Cubebene, beta-Caryophyllene has been extensively studied for its interaction with the endocannabinoid system, specifically as a selective agonist of cannabinoid receptor type 2 (CB2R) .

Beta-Caryophyllene occurs naturally in high concentrations in plants like copaiba (50-60%), black pepper, ylang ylang, cananga, clove, and melissa . Its biological activities include analgesic, anti-inflammatory, and potential neuroprotective effects . These properties have made beta-Caryophyllene a more widely studied compound compared to beta-Cubebene.

Although both are sesquiterpenes, their distinct structural features lead to different biological activities. While beta-Caryophyllene has established effects on the endocannabinoid system, the receptor targets and specific mechanisms of beta-Cubebene's biological activities remain less thoroughly characterized.

Analytical Methods for Detection and Quantification

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the predominant analytical method for identifying and quantifying beta-Cubebene in plant extracts and essential oils. The compound can be identified based on its retention time, mass spectral fragmentation pattern, and comparison with authentic standards or spectral libraries .

In the study of Piper cubeba extracts, GC-MS analysis revealed significant variations in beta-Cubebene content across different extract types (essential oil: 18.3%, oleoresin: 12.3%, ethanol extract: 2.07%) . This technique allows for the detection of beta-Cubebene even at low concentrations and provides reproducible results for comparative studies.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about beta-Cubebene, particularly regarding its stereochemistry. Historical synthetic studies have utilized NMR data to confirm the identity of synthetic beta-Cubebene, with characteristic signals in the ¹H-NMR spectrum .

Synthesis and Structural Elucidation

Historical Synthetic Approaches

The first synthetic proof of beta-Cubebene's structure was reported in 1969 by Piers, Britton, and de Waal . Their approach involved the cupric sulfate-catalyzed intramolecular cyclization of an olefinic diazoketone, which produced (±)-β-cubebene norketone and its epimer in a ratio of approximately 3:5 .

The synthetic material exhibited the following physical properties: boiling point 100°C/0.2 mm, refractive index (n²⁰ᴅ) 1.4975, and UV absorption maximum at 209 nm (ε=9,850) . Correlation of the synthetic product with natural beta-Cubebene was achieved through catalytic hydrogenation and comparison of the resulting dihydro derivatives.

Structure-Activity Relationships

The specific three-dimensional structure of beta-Cubebene, determined by its five stereogenic centers, is likely crucial for its biological activities. The lipophilic nature of the molecule, indicated by its relatively high XlogP value of 4.70, suggests good membrane permeability, which may contribute to its bioavailability in biological systems .

Future Research Directions

Mechanistic Studies

Further research is needed to elucidate the precise mechanisms underlying beta-Cubebene's biological activities, particularly its antioxidant properties. Studies investigating its potential receptor targets and cellular pathways would provide valuable insights into its mode of action.

Therapeutic Applications

Given its predicted favorable pharmacokinetic profile and antioxidant activity, beta-Cubebene warrants investigation for potential therapeutic applications. Studies examining its effects in preclinical models of oxidative stress-related conditions would be particularly valuable.

Biosynthetic Engineering

As the biosynthetic pathway for beta-Cubebene becomes better understood, opportunities may arise for metabolic engineering to enhance its production in plant systems or microbial hosts. This could facilitate its availability for research and potential commercial applications.

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